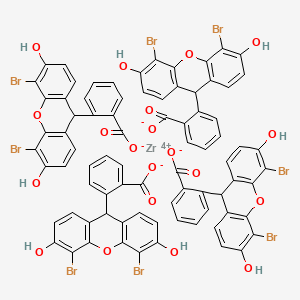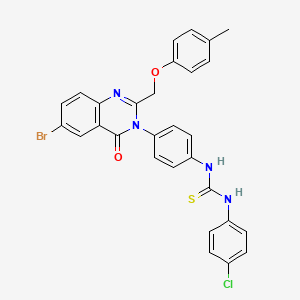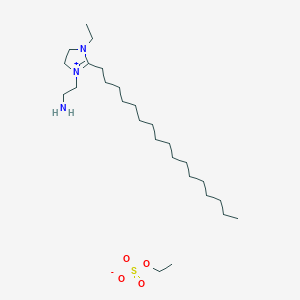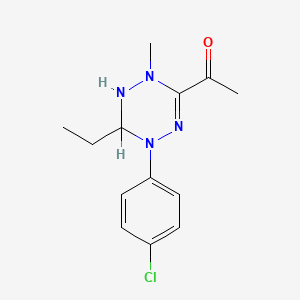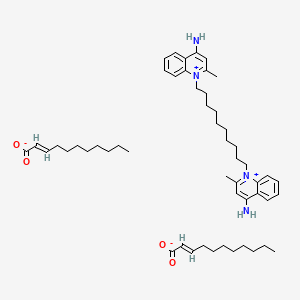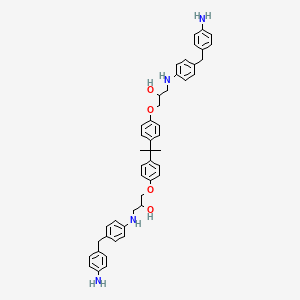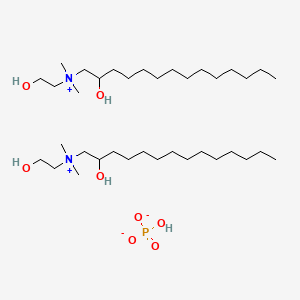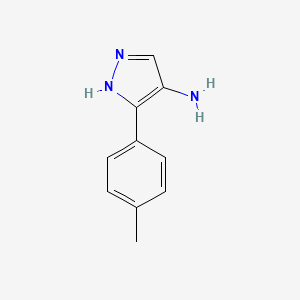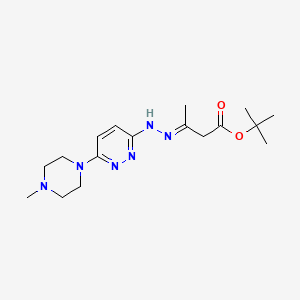
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine and pyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form piperazine derivatives.
Acylation reactions: involving carboxylic anhydrides or acid chlorides to form pyridazine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine or pyridazine rings.
Reduction: This can be used to reduce any double bonds or functional groups present in the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: Used to investigate cellular processes and pathways due to its interaction with biological molecules.
Industrial Applications: Its unique structure makes it useful in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against CDK2, a key enzyme in cell cycle regulation.
Piperazine derivatives: Widely used in pharmaceuticals for their biological activity.
Uniqueness
What sets Butanoic acid, 3-((6-(4-methyl-1-piperazinyl)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester apart is its combined piperazine and pyridazine moieties, which provide a unique structural framework for interaction with biological targets. This dual functionality can enhance its efficacy and specificity in medicinal applications.
Propiedades
Número CAS |
90931-98-9 |
|---|---|
Fórmula molecular |
C17H28N6O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-[[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H28N6O2/c1-13(12-16(24)25-17(2,3)4)18-19-14-6-7-15(21-20-14)23-10-8-22(5)9-11-23/h6-7H,8-12H2,1-5H3,(H,19,20)/b18-13+ |
Clave InChI |
WGAYFGKXRIEOSY-QGOAFFKASA-N |
SMILES isomérico |
C/C(=N\NC1=NN=C(C=C1)N2CCN(CC2)C)/CC(=O)OC(C)(C)C |
SMILES canónico |
CC(=NNC1=NN=C(C=C1)N2CCN(CC2)C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


